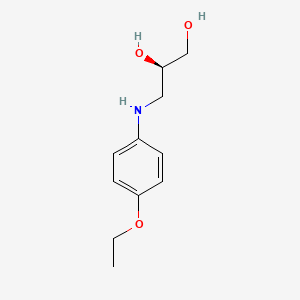
(2R)-3-(4-ethoxyanilino)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4-ethoxyanilino)propane-1,2-diol is an organic compound that belongs to the class of anilino alcohols These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and an alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-ethoxyanilino)propane-1,2-diol typically involves the reaction of 4-ethoxyaniline with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the epoxide or halohydrin, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-3-(4-ethoxyanilino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, (2R)-3-(4-ethoxyanilino)propane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Anilino alcohols are known to exhibit various biological activities, including antimicrobial and anticancer effects.
Industry
Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it suitable for various applications.
作用機序
The mechanism of action of (2R)-3-(4-ethoxyanilino)propane-1,2-diol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The aniline group could participate in hydrogen bonding or other interactions with biological targets, while the alcohol groups may influence solubility and bioavailability.
類似化合物との比較
Similar Compounds
(2R)-3-(4-methoxyanilino)propane-1,2-diol: Similar structure with a methoxy group instead of an ethoxy group.
(2R)-3-(4-aminophenyl)propane-1,2-diol: Lacks the ethoxy group, having an amino group instead.
(2R)-3-(4-chloroanilino)propane-1,2-diol: Contains a chloro group instead of an ethoxy group.
Uniqueness
(2R)-3-(4-ethoxyanilino)propane-1,2-diol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance lipophilicity, affecting the compound’s interaction with biological membranes and its overall pharmacokinetic profile.
特性
IUPAC Name |
(2R)-3-(4-ethoxyanilino)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11-5-3-9(4-6-11)12-7-10(14)8-13/h3-6,10,12-14H,2,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCCJXBPCGTOMT-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
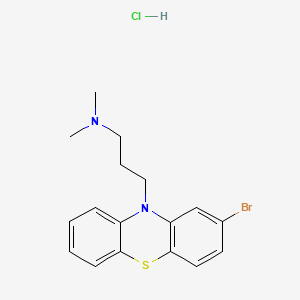
![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)


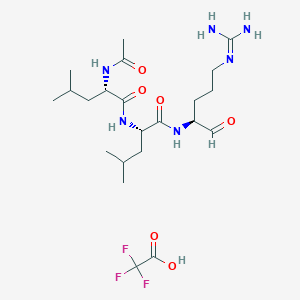
![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)
![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)
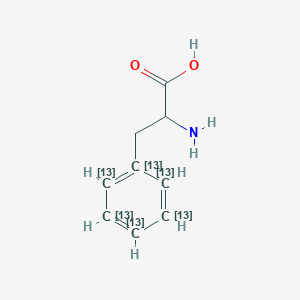
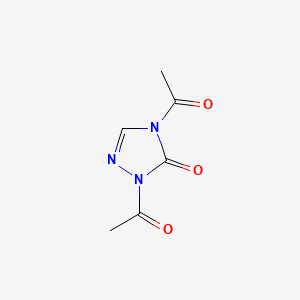
![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
